molecular formula C21H18O5 B10848494 Erythribyssin O

Erythribyssin O

Cat. No.: B10848494
M. Wt: 350.4 g/mol
InChI Key: AGFXXWXSPAYWMF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ERYTHRIBYSSIN O involves several steps, starting from the extraction of the plant material. The plant material is typically dried and ground before being subjected to solvent extraction using solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify this compound .

Industrial Production Methods: advancements in biotechnological methods, such as microbial fermentation and genetic engineering, hold potential for large-scale production of this compound in the future .

Chemical Reactions Analysis

Types of Reactions: ERYTHRIBYSSIN O undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

ERYTHRIBYSSIN O has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ERYTHRIBYSSIN O involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting bacterial neuraminidase, an enzyme crucial for the replication of certain bacteria. This inhibition prevents the bacteria from spreading and causing infections . Additionally, this compound modulates inflammatory pathways, reducing inflammation and associated symptoms .

Comparison with Similar Compounds

Uniqueness: ERYTHRIBYSSIN O stands out due to its potent inhibitory effects on bacterial neuraminidase and its broad-spectrum antimicrobial activity. Its unique structure, characterized by specific prenylation patterns, contributes to its distinct biological activities .

Properties

Molecular Formula

C21H18O5

Molecular Weight

350.4 g/mol

IUPAC Name

3,9-dihydroxy-10-(3-methylbut-2-enyl)-6H-[1]benzofuro[3,2-c]chromene-2-carbaldehyde

InChI

InChI=1S/C21H18O5/c1-11(2)3-4-14-17(23)6-5-13-16-10-25-19-8-18(24)12(9-22)7-15(19)21(16)26-20(13)14/h3,5-9,23-24H,4,10H2,1-2H3

InChI Key

AGFXXWXSPAYWMF-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OC3=C2COC4=C3C=C(C(=C4)O)C=O)O)C

Origin of Product

United States

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